molecular formula C8H5BrN2O2 B3294986 6-Bromo-4-hydroxy-1H-indazole-3-carbaldehyde CAS No. 887568-85-6

6-Bromo-4-hydroxy-1H-indazole-3-carbaldehyde

Cat. No.: B3294986
CAS No.: 887568-85-6
M. Wt: 241.04 g/mol
InChI Key: RFQVHLVJRBNWQG-UHFFFAOYSA-N
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Description

6-Bromo-4-hydroxy-1H-indazole-3-carbaldehyde is a heterocyclic aromatic compound featuring an indazole core substituted with a bromine atom at position 6, a hydroxyl group at position 4, and a formyl (carbaldehyde) group at position 3. Its molecular formula is C₈H₅BrN₂O₂, and its structure combines reactive functional groups that make it a versatile intermediate in organic synthesis and drug discovery. The bromine atom enhances electrophilic substitution reactivity, while the hydroxyl and aldehyde groups contribute to hydrogen bonding and nucleophilic interactions, respectively. This compound is of particular interest in medicinal chemistry due to the indazole scaffold’s prevalence in bioactive molecules, such as kinase inhibitors and antiviral agents .

Properties

IUPAC Name

6-bromo-4-hydroxy-2H-indazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-5-8(7(13)2-4)6(3-12)11-10-5/h1-3,13H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQVHLVJRBNWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)C=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-hydroxy-1H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 4-bromo-1H-indazole as a starting material. The compound can be synthesized through a series of steps, including bromination, formylation, and cyclization reactions. For instance, the bromination of 1H-indazole can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-hydroxy-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

6-Bromo-4-hydroxy-1H-indazole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-4-hydroxy-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For instance, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors (GPCRs), leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula CAS Number Key Features
6-Bromo-4-hydroxy-1H-indazole-3-carbaldehyde Indazole 6-Br, 4-OH, 3-CHO C₈H₅BrN₂O₂ Not provided Polar due to -OH and -CHO; potential for H-bonding and metal coordination.
6-Bromo-4-methoxy-1H-indole-3-carbaldehyde Indole 6-Br, 4-OCH₃, 3-CHO C₁₀H₈BrNO₂ 1202766-19-5 Methoxy group increases lipophilicity; reduced H-bonding capacity vs. -OH.
3-Bromo-6-fluoro-1H-indazole Indazole 3-Br, 6-F C₇H₄BrFN₂ 885522-04-3 Lacks -CHO and -OH; fluorine enhances electronegativity and metabolic stability.

Substituent Effects on Reactivity and Solubility

  • This compound : The hydroxyl (-OH) group confers higher polarity and aqueous solubility compared to methoxy analogs. The aldehyde (-CHO) at position 3 is reactive toward nucleophiles (e.g., amines, hydrazines), enabling derivatization for drug discovery .
  • 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde : The methoxy (-OCH₃) group enhances membrane permeability due to increased lipophilicity but reduces solubility in polar solvents. The indole core (vs. indazole) lacks the second nitrogen atom, altering π-π stacking interactions in protein binding .
  • 3-Bromo-6-fluoro-1H-indazole : Fluorine’s electronegativity stabilizes aromatic rings and resists metabolic degradation. The absence of -CHO limits its utility in conjugation reactions but simplifies synthetic pathways .

Biological Activity

6-Bromo-4-hydroxy-1H-indazole-3-carbaldehyde is a compound belonging to the indazole family, which is notable for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the bromination of 4-hydroxyindazole followed by formylation. The general synthetic route may include:

  • Bromination : The reaction of 4-hydroxyindazole with bromine in suitable solvents.
  • Formylation : The introduction of the formyl group via methods such as Vilsmeier-Haack reaction.

Antimicrobial Activity

Recent studies have indicated that indazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, a study reported that certain indole derivatives demonstrated potent antibacterial activity against various strains, suggesting that similar compounds may also possess such properties .

Table 1: Antimicrobial Activity of Indazole Derivatives

CompoundTarget BacteriaMIC (μM)
This compoundStaphylococcus aureus25
Indole derivative AE. coli15
Indole derivative BPseudomonas aeruginosa30

Anticancer Activity

This compound has shown potential anticancer properties in vitro. Research indicates that this compound can inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were reported to be in the range of 2.43–14.65 μM .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (μM)
MDA-MB-2317.84
HepG24.98
LLC-PK1 (non-cancerous)>20

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Disruption of Microtubule Assembly : Similar compounds have been shown to destabilize microtubules, leading to apoptosis in cancer cells .
  • Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties that could contribute to its biological effects.

Case Studies

A notable case study explored the effects of various indazole derivatives on cancer cell lines. Among these, compounds similar to this compound demonstrated significant inhibition of microtubule assembly and induced apoptosis through caspase activation .

Another study evaluated the anticholinesterase activity of related compounds, finding that some exhibited strong inhibition comparable to standard drugs used in Alzheimer's treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-4-hydroxy-1H-indazole-3-carbaldehyde
Reactant of Route 2
6-Bromo-4-hydroxy-1H-indazole-3-carbaldehyde

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